7-O-Methyldihydrowogonin

Description

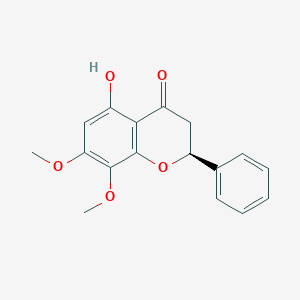

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-hydroxy-7,8-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-20-14-9-12(19)15-11(18)8-13(10-6-4-3-5-7-10)22-17(15)16(14)21-2/h3-7,9,13,19H,8H2,1-2H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGMCCIECGDASG-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C(=O)C[C@H](O2)C3=CC=CC=C3)C(=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401313044 | |

| Record name | 7-O-Methyldihydrowogonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113981-49-0 | |

| Record name | 7-O-Methyldihydrowogonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113981-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-O-Methyldihydrowogonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-O-Methyldihydrowogonin: A Technical Guide to its Natural Sources and Isolation from Andrographis paniculata

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methyldihydrowogonin is a flavonoid that has garnered interest within the scientific community for its potential therapeutic properties. As a derivative of wogonin, it belongs to a class of natural compounds known for their diverse biological activities. This technical guide provides an in-depth overview of the known natural sources of this compound and a detailed account of its isolation and purification from one of its primary plant sources, Andrographis paniculata. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified in a select number of plant species. The primary and most well-documented source is Andrographis paniculata (Burm. f.) Nees, a plant belonging to the Acanthaceae family.[1][2] This herb has a long history of use in traditional medicine systems across Asia.

In addition to Andrographis paniculata, this flavonoid has also been isolated from Melodorum fruticosum Lour., a plant in the Annonaceae family.[1] Other reported, though less common, sources include Aphis affinis and Isodon oresbius.[3]

Table 1: Natural Sources of this compound

| Species | Family | Common Name(s) |

| Andrographis paniculata | Acanthaceae | King of Bitters, Kalmegh |

| Melodorum fruticosum | Annonaceae | White cheesewood |

| Aphis affinis | - | - |

| Isodon oresbius | Lamiaceae | - |

Isolation of this compound from Andrographis paniculata

The isolation of this compound from Andrographis paniculata is a multi-step process involving extraction, fractionation, and chromatographic purification. While specific yields for this compound are not extensively reported in the literature, which primarily focuses on the major constituent andrographolide, the following protocols outline the established methodologies for the extraction and purification of flavonoid constituents from this plant.

Experimental Protocol: Extraction and Fractionation

This protocol describes a common method for obtaining a flavonoid-rich fraction from the dried leaves of Andrographis paniculata.

1. Plant Material Preparation:

-

The leaves of Andrographis paniculata are collected and dried in the shade to preserve the chemical integrity of the constituents.

-

The dried leaves are then ground into a coarse powder to increase the surface area for efficient solvent extraction.

2. Maceration-Based Extraction:

-

300 g of the dried leaf powder is macerated in methanol.

-

The mixture is kept at room temperature (approximately 25 ± 2°C) for a period of three days to allow for the thorough extraction of phytochemicals.[4]

-

Following the maceration period, the mixture is filtered to separate the solid plant material from the methanolic extract.

3. Solvent Evaporation and Fractionation:

-

The filtered methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract (approximate yield of 20.5 g from 300 g of starting material).[4]

-

This crude extract is then subjected to liquid-liquid partitioning between ethyl acetate and water. This step separates compounds based on their polarity, with many flavonoids partitioning into the ethyl acetate layer.

-

The ethyl acetate fraction is then further extracted with n-butanol.[4]

Experimental Protocol: Chromatographic Purification

The n-butanol soluble fraction, which is enriched with flavonoids, is then subjected to column chromatography for the isolation of individual compounds.

1. Preparation of the Column:

-

A glass column is packed with silica gel, which serves as the stationary phase.

-

The column is equilibrated with the initial mobile phase solvent system.

2. Chromatographic Separation:

-

A portion of the crude butanol fraction (e.g., 780 mg) is loaded onto the silica gel column (e.g., 50 g of silica gel).[4]

-

The separation is achieved by eluting the column with a solvent system of chloroform and methanol. A common starting ratio for the elution of flavonoids is 20:10 (chloroform:methanol).[4]

-

Fractions are collected sequentially as the solvent runs through the column.

3. Thin-Layer Chromatography (TLC) Analysis:

-

The collected fractions are monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compound.

-

A standard of this compound, if available, is spotted alongside the fractions on the TLC plate.

-

A suitable solvent system for the TLC analysis of flavonoids from Andrographis paniculata is chloroform:methanol (7:1).[4]

-

After development, the TLC plate is visualized under UV light or with an appropriate staining reagent to identify the spot corresponding to this compound.

4. Final Purification:

-

Fractions containing the compound of interest are pooled and the solvent is evaporated.

-

Further purification can be achieved by recrystallization or by repeated column chromatography using a more refined gradient of solvents to obtain pure this compound.

Table 2: Summary of a Typical Isolation Protocol for Flavonoids from Andrographis paniculata

| Step | Procedure | Key Parameters |

| Extraction | Maceration of dried leaf powder | Solvent: Methanol; Duration: 3 days; Temperature: Room Temperature |

| Fractionation | Liquid-liquid partitioning | Solvents: Ethyl acetate, Water, n-Butanol |

| Purification | Silica gel column chromatography | Stationary Phase: Silica gel; Mobile Phase: Chloroform:Methanol (e.g., 20:10) |

| Monitoring | Thin-Layer Chromatography (TLC) | Mobile Phase: Chloroform:Methanol (7:1) |

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Andrographis paniculata.

Caption: General workflow for the isolation of this compound.

Signaling Pathways Modulated by Flavonoids

While specific studies on the signaling pathways modulated by this compound are limited, the broader class of flavonoids is known to exert anti-inflammatory effects through the modulation of key cellular signaling cascades. Compounds isolated from Andrographis paniculata have been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[5] The diagram below illustrates a generalized overview of the NF-κB signaling pathway, which is a common target for the anti-inflammatory action of flavonoids.

Caption: Generalized NF-κB signaling pathway and potential inhibition by flavonoids.

Conclusion

This technical guide has summarized the current knowledge on the natural sources of this compound and provided a detailed overview of the methodologies for its isolation from Andrographis paniculata. The presented protocols and diagrams offer a valuable resource for researchers aiming to isolate and study this promising flavonoid. Further research is warranted to elucidate the specific quantitative yields of this compound from various sources and to precisely map its interactions with cellular signaling pathways to fully understand its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scilit.com [scilit.com]

- 3. This compound | C17H16O5 | CID 13963771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Frontiers | Isolation and Identification of Andrographis paniculata (Chuanxinlian) and Its Biologically Active Constituents Inhibited Enterovirus 71-Induced Cell Apoptosis [frontiersin.org]

Technical Guide: Structural Elucidation of 7-O-Methyldihydrowogonin via Nuclear Magnetic Resonance and Mass Spectrometry

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: This document provides an in-depth technical guide to the chemical structure elucidation of 7-O-Methyldihydrowogonin, a derivative of the naturally occurring flavonoid wogonin. The methodologies presented herein are centered on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are powerful analytical techniques for the unambiguous determination of molecular structures. Due to the limited availability of published experimental data for this specific derivative, this guide will utilize predicted data based on established principles of flavonoid spectroscopy to illustrate the elucidation process.

Introduction to this compound

This compound is a flavanone, a class of flavonoids characterized by a saturated C2-C3 bond in the C-ring. It is a derivative of wogonin, a bioactive compound found in the medicinal plant Scutellaria baicalensis. Wogonin and its analogues have garnered significant interest in the scientific community for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] The structural modification, specifically the methylation at the 7-hydroxyl group and the reduction of the C2-C3 double bond, can significantly impact its biological activity and pharmacokinetic profile. Therefore, precise structural confirmation is a critical step in its study and development as a potential therapeutic agent.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative NMR and MS data for this compound. These predictions are based on the known spectral data of dihydrowogonin and the anticipated electronic effects of O-methylation at the C-7 position.

Predicted ¹H and ¹³C NMR Data

The methylation of the 7-hydroxyl group is expected to cause a downfield shift in the ¹³C NMR signal of C-7 and an upfield shift of the ortho- and para- carbons (C-6 and C-8). The addition of a methoxy group will also introduce a new signal in both the ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Position | Predicted ¹³C Chemical Shift (δc) in ppm | Predicted ¹H Chemical Shift (δн) in ppm (Multiplicity, J in Hz) |

| 2 | 79.5 | 5.60 (dd, 12.5, 3.0) |

| 3 | 43.0 | 3.10 (dd, 17.0, 12.5), 2.85 (dd, 17.0, 3.0) |

| 4 | 197.0 | - |

| 4a | 104.5 | - |

| 5 | 163.0 | 12.0 (s) |

| 6 | 95.0 | 6.20 (s) |

| 7 | 165.0 | - |

| 8 | 90.5 | - |

| 8a | 157.0 | - |

| 1' | 138.5 | - |

| 2', 6' | 126.5 | 7.50 (m) |

| 3', 5' | 129.0 | 7.45 (m) |

| 4' | 128.8 | 7.45 (m) |

| 7-OCH₃ | 56.5 | 3.90 (s) |

| 8-OCH₃ | 61.0 | 3.85 (s) |

Predicted Mass Spectrometry Data

In Electrospray Ionization Mass Spectrometry (ESI-MS), this compound is expected to be readily detected as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. Tandem MS (MS/MS) of the molecular ion will induce fragmentation, providing valuable structural information. A characteristic fragmentation for methylated flavonoids is the loss of a methyl radical (•CH₃).[5][6][7]

Table 2: Predicted ESI-MS and MS/MS Fragmentation Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 315.1176 | Protonated molecular ion |

| [M+Na]⁺ | 337.0995 | Sodium adduct |

| [M-H]⁻ | 313.0925 | Deprotonated molecular ion |

| [M+H-CH₃]⁺ | 300.0941 | Loss of a methyl radical from the protonated molecule |

| [M+H-H₂O]⁺ | 297.1070 | Loss of water from the protonated molecule |

Experimental Protocols

The following are detailed protocols for the NMR and LC-MS analysis of a flavonoid sample like this compound.

NMR Spectroscopy

Objective: To acquire a comprehensive set of 1D and 2D NMR spectra to enable full structural assignment.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for flavonoids due to its excellent solubilizing properties.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, 64k data points, and a relaxation delay of 2 seconds.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

DEPT-135: Perform a Distortionless Enhancement by Polarization Transfer experiment to differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Acquire a 2D homonuclear correlation spectrum to identify proton-proton spin couplings, which is crucial for assigning protons within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D heteronuclear correlation spectrum to correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D long-range heteronuclear correlation spectrum to identify correlations between protons and carbons that are two to three bonds away. This is essential for piecing together the different fragments of the molecule and confirming the positions of substituents.[8][9]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the accurate mass of the compound and to study its fragmentation pattern.

Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal.[10][11][12][13]

Sample Preparation:

-

Prepare a stock solution of the purified sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Further dilute the stock solution to a working concentration of approximately 1-10 µg/mL with the initial mobile phase composition.

-

Filter the final solution through a 0.22 µm syringe filter before injection.

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for flavonoid analysis.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5-10%), hold for a minute, then ramp up to a high percentage of B (e.g., 95%) over 10-15 minutes, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

MS Conditions:

-

Ionization Mode: ESI, operated in both positive and negative ion modes.

-

Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to determine the accurate mass of the molecular ion.

-

Tandem MS (MS/MS): Perform fragmentation of the precursor ion corresponding to the [M+H]⁺ or [M-H]⁻ of this compound using collision-induced dissociation (CID). Vary the collision energy to obtain a comprehensive fragmentation spectrum.

Visualizations

Experimental and Logical Workflows

The following diagram illustrates the logical workflow for the structural elucidation of this compound.

Caption: Workflow for the structural elucidation of this compound.

Signaling Pathway

Wogonin and its derivatives have been reported to modulate several signaling pathways involved in cancer progression. The PI3K/Akt pathway is a key regulator of cell survival and proliferation and is a common target of these flavonoids.[1][14]

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

Conclusion

The structural elucidation of novel or modified natural products like this compound is a meticulous process that relies on the synergistic use of modern analytical techniques. While this guide presents predicted data, the outlined workflow and methodologies provide a robust framework for researchers to confidently determine the structure of this and other related flavonoid compounds. The comprehensive analysis of NMR and MS data allows for the unambiguous assignment of the molecular structure, which is a fundamental prerequisite for understanding its biological activities and pursuing its potential in drug development. The investigation of its effects on key signaling pathways, such as the PI3K/Akt pathway, further illuminates its mechanism of action and therapeutic promise.

References

- 1. Wogonin, as a potent anticancer compound: From chemistry to cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current biological and pharmacological updates on wogonin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wogonin and its analogs for the prevention and treatment of cancer: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pure.ed.ac.uk [pure.ed.ac.uk]

- 8. scielo.br [scielo.br]

- 9. ukm.my [ukm.my]

- 10. researchgate.net [researchgate.net]

- 11. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]

- 12. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - PMC [pmc.ncbi.nlm.nih.gov]

- 13. protocols.io [protocols.io]

- 14. Anti-tumor activity of wogonin, an extract from Scutellaria baicalensis, through regulating different signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of 7-O-Methyldihydrowogonin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the biosynthetic pathway of 7-O-Methyldihydrowogonin, a naturally occurring flavonoid with significant therapeutic potential. While the complete pathway to this specific molecule is not fully elucidated in a single organism, this document consolidates the current understanding of the well-established biosynthesis of its precursor, wogonin, primarily in the medicinal plant Scutellaria baicalensis (Baikal skullcap), and proposes the subsequent enzymatic steps leading to this compound based on known flavonoid modifications in various plant species. This guide provides a comprehensive overview of the key enzymes, their mechanisms, relevant quantitative data, and detailed experimental protocols to facilitate further research and drug development.

Introduction to this compound and its Precursors

This compound is a dihydroflavone, a class of flavonoids characterized by a saturated C2-C3 bond in the C-ring of their flavan backbone. Its structure suggests a biosynthetic origin from the flavone wogonin, a major bioactive component of Scutellaria baicalensis roots, through sequential O-methylation and reduction reactions. Wogonin itself is a 4'-deoxyflavone, a subclass of flavonoids noted for their potent anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] Understanding the biosynthesis of these compounds is critical for their targeted production through metabolic engineering and synthetic biology approaches.

The Core Biosynthetic Pathway of Wogonin in Scutellaria baicalensis

The biosynthesis of wogonin is a specialized, root-specific metabolic pathway that diverges from the general flavonoid pathway.[4][5] It begins with the phenylpropanoid pathway, utilizing cinnamic acid as a key precursor.

The key enzymatic steps are as follows:

-

Cinnamate-CoA Ligase (CLL-7): Cinnamic acid is activated to Cinnamoyl-CoA by a specific cinnamate-CoA ligase.[4][5]

-

Chalcone Synthase (CHS-2): A root-specific chalcone synthase catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to form pinocembrin chalcone.[4][5]

-

Chalcone Isomerase (CHI): Pinocembrin chalcone undergoes intramolecular cyclization to yield the flavanone pinocembrin.[4][5]

-

Flavone Synthase II (FNSII-2): A specialized flavone synthase II introduces a double bond into the C-ring of pinocembrin to form the flavone chrysin.[4][5]

-

Flavone 8-Hydroxylase (F8H): Chrysin is hydroxylated at the 8-position to produce norwogonin.[4][5]

-

Phenylpropanoid and Flavonoid O-Methyltransferase (PFOMT): Finally, an O-methyltransferase catalyzes the methylation of the 8-hydroxyl group of norwogonin to yield wogonin.[4][5][6]

Proposed Biosynthetic Steps to this compound

The conversion of a wogonin precursor to this compound requires two additional enzymatic modifications: 7-O-methylation and reduction of the C2-C3 double bond.

References

- 1. clinmedjournals.org [clinmedjournals.org]

- 2. Wogonin, as a potent anticancer compound: From chemistry to cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Therapeutic Potential of Wogonin Observed in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis [frontiersin.org]

- 5. Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two types of O‐methyltransferase are involved in biosynthesis of anticancer methoxylated 4′‐deoxyflavones in Scutellaria baicalensis Georgi - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 7-O-Methyldihydrowogonin

An In-depth Review of the Physical, Chemical, and Biological Properties of a Promising Flavonoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methyldihydrowogonin, a flavonoid primarily isolated from Andrographis paniculata, has garnered increasing interest within the scientific community for its potential therapeutic applications.[1] This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its study, and an exploration of its known biological activities and associated signaling pathways. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using DOT language diagrams.

Physicochemical Properties

This compound, systematically named (2S)-5-hydroxy-7,8-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one, possesses a distinct chemical structure that dictates its physical and biological characteristics.[2] While specific experimental values for some physical properties remain to be fully elucidated in publicly available literature, computed properties provide valuable estimates.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₅ | PubChem[2] |

| Molecular Weight | 300.30 g/mol | PubChem[2] |

| IUPAC Name | (2S)-5-hydroxy-7,8-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one | PubChem[2] |

| CAS Number | 113981-49-0 | PubChem[2] |

| Topological Polar Surface Area | 65 Ų | PubChem[2] |

| Solubility | Soluble in DMSO and ethanol. | Inferred from general flavonoid solubility and experimental protocols. |

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's hydrogen and carbon framework.

Table 2: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 3: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of this compound, aiding in its identification.

Table 4: Mass Spectrometry Data

| m/z | Ion Type |

| Data not available in search results | [M+H]⁺ |

Experimental Protocols

This section details the methodologies for the isolation, and biological evaluation of this compound.

Isolation of this compound from Andrographis paniculata**

A common method for isolating this compound from its natural source involves solvent extraction followed by chromatographic separation.

Protocol:

-

Extraction: The dried and powdered aerial parts of Andrographis paniculata are subjected to Soxhlet extraction with methanol.

-

Fractionation: The resulting crude methanol extract is then concentrated under reduced pressure and partitioned between ethyl acetate and water.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography.

-

Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, with increasing polarity.

-

Isolation and Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and combined. The compound is further purified by recrystallization to yield the pure flavonoid.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically dissolved in DMSO and then diluted in culture medium) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Biological Activity and Signaling Pathways

Flavonoids, as a class of compounds, are known to interact with various cellular signaling pathways. While specific studies on this compound are limited, its structural similarity to other flavonoids suggests potential involvement in key pathways such as NF-κB, PI3K/Akt, and MAPK. These pathways are critical in regulating inflammation, cell survival, and proliferation.

Potential Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammatory responses. Many flavonoids have been shown to inhibit this pathway.

Potential Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is central to cell survival and proliferation. Its dysregulation is often implicated in cancer.

References

Preliminary In Vitro Biological Screening of 7-O-Methyldihydrowogonin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the in vitro biological activities of 7-O-Methyldihydrowogonin is limited in publicly available literature. This guide provides a framework for its preliminary in vitro biological screening based on established protocols and data from structurally related flavonoids, particularly wogonin and its derivatives. The presented data should be considered as a reference for potential activity and not as definitive results for this compound.

Introduction

This compound is a flavonoid, a class of natural compounds known for a wide range of biological activities, including anticancer and anti-inflammatory properties. As a derivative of wogonin, which has demonstrated notable therapeutic potential, this compound is a promising candidate for further investigation. This technical guide outlines a proposed preliminary in vitro screening strategy to evaluate its potential as a therapeutic agent. The methodologies and expected data presentation are based on studies of similar flavonoid structures.

Anticancer Activity Screening

The initial assessment of anticancer potential typically involves evaluating the cytotoxic effects of the compound on various cancer cell lines.

Data Presentation: In Vitro Anticancer Activity of Related Flavonoids

The following table summarizes the half-maximal inhibitory concentration (IC50) values of wogonin and its derivatives against several human cancer cell lines, providing a benchmark for the expected potency of this compound.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Wogonin Derivative 18n | A549 (Lung) | 1.5 | [1] |

| Wogonin Derivative 18n | HCT116 (Colon) | 0.8 | [1] |

| Wogonin Derivative 18n | MCF-7 (Breast) | 2.1 | [1] |

| Wogonin Derivative 18n | HeLa (Cervical) | 1.2 | [1] |

| Wogonin Derivative 20b | A549 (Lung) | 3.2 | [1] |

| Wogonin Derivative 20b | HCT116 (Colon) | 1.9 | [1] |

| Wogonin Derivative 20b | MCF-7 (Breast) | 4.5 | [1] |

| Wogonin Derivative 20b | HeLa (Cervical) | 2.8 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Human cancer cell lines (e.g., A549, HCT116, MCF-7, HeLa)

-

This compound

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of this compound in the cell culture medium. After 24 hours, replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.

Visualization: Anticancer Screening Workflow

Caption: General workflow for in vitro anticancer activity screening using the MTT assay.

Anti-inflammatory Activity Screening

A common in vitro model to assess anti-inflammatory activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Data Presentation: In Vitro Anti-inflammatory Activity of Related Flavonoids

The following table shows the inhibitory effects of various flavonoids on nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells. This data can be used as a reference for the potential anti-inflammatory activity of this compound.

| Compound | Concentration (µM) | NO Production Inhibition (%) | Reference |

| Fisetin | 20 | 52 | [2] |

| Quercetin | 40 | 60 | [2] |

| Myricetin | 80 | 26 | [2] |

| Apigenin | - | Significant Inhibition | [3] |

| (2R,3R)-dihydrokaempferol | IC50 = 3.4 µM | - | [3] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the amount of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cell line

-

This compound

-

Lipopolysaccharide (LPS)

-

DMEM medium

-

FBS

-

Penicillin-Streptomycin solution

-

Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells per well and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.

Visualization: NF-κB Signaling Pathway in Inflammation

Flavonoids often exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This technical guide provides a foundational framework for the preliminary in vitro biological screening of this compound. Based on the activities of structurally similar flavonoids, it is hypothesized that this compound may possess both anticancer and anti-inflammatory properties. The outlined experimental protocols for cytotoxicity and nitric oxide inhibition assays, along with the data presentation formats and pathway visualizations, offer a comprehensive approach to initiating the investigation of this compound's therapeutic potential. Further studies are warranted to generate specific data for this compound and to elucidate its precise mechanisms of action.

References

- 1. Discovery and synthesis of novel Wogonin derivatives with potent antitumor activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of 7-O-Methyldihydrowogonin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 7-O-Methyldihydrowogonin, a flavanone of interest in pharmaceutical research. Due to the limited availability of direct quantitative solubility data for this compound, this document leverages data from structurally similar flavanones, hesperetin and naringenin, to provide a predictive solubility profile. Furthermore, it details a standard experimental protocol for solubility determination and explores a key signaling pathway potentially modulated by this compound.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and therapeutic efficacy. Flavonoids, including this compound, are generally characterized by low aqueous solubility, which can present challenges in formulation and drug delivery. Their solubility is significantly influenced by the nature of the solvent, the structure of the flavonoid, and temperature.

1.1. General Solubility of Flavanones

Flavanones, a subclass of flavonoids, are typically more soluble in polar organic solvents than in nonpolar solvents or water. The presence of hydroxyl and methoxy functional groups on the flavonoid backbone dictates the polarity and, consequently, the solubility in different solvents. Generally, flavonoids are highly soluble in polar solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).[1] Less polar flavonoids can be separated using solvents such as chloroform, dichloromethane, and ethyl acetate.[1]

1.2. Quantitative Solubility Data of Structurally Similar Flavanones

In the absence of specific solubility data for this compound, the following table summarizes the solubility of the structurally related flavanones, hesperetin and naringenin, in common laboratory solvents. This data serves as a valuable proxy for estimating the solubility behavior of this compound.

| Solvent | Hesperetin Solubility | Naringenin Solubility |

| Ethanol | ~1 mg/mL[2], 50 mg/mL[3] | ~2.5 mg/mL[4], 50 mg/mL[5] |

| DMSO | ~30 mg/mL[2] | ~5 mg/mL[4] |

| Dimethylformamide (DMF) | ~30 mg/mL[2] | ~10 mg/mL[4] |

| Acetonitrile | 85 mmol/L[6][7][8] | 77 mmol/L[6][7][8] |

| Water | Insoluble[9] / ~47.91 µg/mL[10] | Insoluble[5] |

Note: The significant variation in reported solubility values for ethanol may be attributed to differences in experimental conditions such as temperature and the specific crystalline form of the compound.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[11] The following protocol outlines the steps for determining the solubility of a flavonoid like this compound, followed by quantification using High-Performance Liquid Chromatography (HPLC).

2.1. Materials

-

This compound (or other flavonoid)

-

Selected solvents (e.g., ethanol, DMSO, water)

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with a UV-Vis detector

-

Volumetric flasks and pipettes

2.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of the flavonoid to a glass vial containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the samples at a high speed (e.g., 10,000 rpm) for 15-20 minutes.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is critical to avoid artificially high solubility readings.

-

Dilute the filtered solution with the mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of the flavonoid of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve. A typical HPLC setup for flavonoids might use a C18 reversed-phase column with a gradient mobile phase of acetonitrile and water (often with a small amount of acid like formic acid).[12][13][14]

-

Inject the diluted sample solution into the HPLC system.

-

Determine the concentration of the flavonoid in the sample by comparing its peak area to the calibration curve.

-

Calculate the solubility of the flavonoid in the solvent, taking into account the dilution factor.

-

Visualization of Experimental Workflow and Signaling Pathways

3.1. Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: Experimental workflow for the shake-flask solubility assay.

3.2. Potential Signaling Pathway Modulation

While direct studies on this compound are limited, the closely related flavonoid, wogonin, has been shown to inhibit the PI3K/Akt signaling pathway.[15][16][17] This pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is implicated in various diseases, including cancer.[18] The PI3K/Akt pathway is often upstream of the mammalian target of rapamycin (mTOR), another key regulator of cell growth and metabolism.

The diagram below illustrates the PI3K/Akt/mTOR signaling cascade and the likely point of inhibition by wogonin, which may be extrapolated to this compound.

Caption: PI3K/Akt/mTOR pathway with potential inhibition by this compound.

This technical guide provides a foundational understanding of the solubility profile of this compound for researchers and professionals in drug development. While direct quantitative data remains to be established, the provided information on related compounds and standardized methodologies offers a robust starting point for further investigation. The exploration of its potential interaction with the PI3K/Akt/mTOR signaling pathway highlights a promising avenue for future pharmacological research.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Hesperetin CAS#: 520-33-2 [m.chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Naringenin - LKT Labs [lktlabs.com]

- 6. scite.ai [scite.ai]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. selleckchem.com [selleckchem.com]

- 10. Enhanced water solubility, antioxidant activity, and oral absorption of hesperetin by D-α-tocopheryl polyethylene glycol 1000 succinate and phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Khan Academy [khanacademy.org]

- 13. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 14. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Wogonin inhibits the proliferation of prolactinoma through the PI3K/AKT signaling pathway [frontiersin.org]

- 16. worldscientific.com [worldscientific.com]

- 17. Wogonin inhibits the proliferation of prolactinoma through the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

In Silico Docking of 7-O-Methyldihydrowogonin with Potential Protein Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the in silico molecular docking of 7-O-Methyldihydrowogonin, a flavonoid with therapeutic potential, against key protein targets implicated in cancer and inflammation. It details the methodologies for such computational studies and presents relevant binding affinity data to facilitate further research and drug discovery efforts.

Introduction to this compound and In Silico Docking

This compound is a naturally occurring flavonoid that has garnered interest for its potential pharmacological activities. As a member of the flavonoid family, it is structurally similar to compounds known to exhibit anti-inflammatory and anticancer properties. In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for identifying and optimizing potential drug candidates by simulating the interaction between a ligand (like this compound) and a protein target at the molecular level.

Potential Protein Targets for this compound

Based on the known biological activities of structurally similar flavonoids, such as wogonin, several protein targets involved in cancer and inflammation pathways are of high interest for in silico docking studies with this compound. These include:

-

Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins.

-

Mitogen-activated protein kinase kinase 1 (MEK1): A crucial kinase in the MAPK/ERK signaling pathway, which is often dysregulated in cancer.

-

Phosphoinositide 3-kinase (PI3K): A lipid kinase that plays a vital role in cell growth, proliferation, and survival. The PI3K/Akt signaling pathway is a major focus in cancer research.

-

Protein Kinase B (Akt): A serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration.

-

Nuclear Factor-kappa B (NF-κB): A protein complex that controls transcription of DNA, cytokine production and cell survival. It is a critical mediator of inflammatory responses.

Quantitative Data from In Silico Docking Studies

The following table summarizes the binding affinities of flavonoids, including those structurally related to this compound, with the aforementioned protein targets, as reported in various in silico docking studies. The binding energy, typically measured in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger binding affinity.

| Flavonoid/Related Compound | Protein Target | Software/Method | Binding Energy (kcal/mol) |

| Various Flavonoids | COX-2 | ArgusLab | > -8.0[1] |

| Various Flavonoids | COX-2 | AutoDock Vina | -7.0 to -9.1 |

| Top Scoring Flavonoids | MEK1 | Virtual Screening | -10.4 to -10.8[2] |

| Wogonin | PI3Kγ | Molecular Docking | -8.26[3] |

| Various Flavonoids | PI3Kγ | Molecular Docking | -8.19 to -8.97[3] |

| Kaempferol Glycosides | Akt1 | AutoDock | -20.73 to -21.79[4][5] |

| Apigenin | IκBα/NF-κB complex | Molecular Docking | -34.0 kJ/mol (~ -8.12 kcal/mol)[6] |

| Genistein | IκBα/NF-κB complex | Molecular Docking | -31.7 kJ/mol (~ -7.57 kcal/mol)[6] |

Experimental Protocol for In Silico Docking

This section outlines a detailed methodology for performing a molecular docking study of this compound with a selected protein target, using widely accepted software and protocols.

Software and Resources

-

Protein Data Bank (PDB): For obtaining the 3D crystal structure of the target protein.

-

PubChem or ZINC database: For retrieving the 3D structure of the ligand, this compound.

-

AutoDock Tools (ADT): For preparing the protein and ligand files.

-

AutoDock Vina: For performing the molecular docking simulation.

-

Discovery Studio Visualizer or PyMOL: For visualizing and analyzing the docking results.

Ligand Preparation

-

Retrieval: Obtain the 3D structure of this compound from a chemical database like PubChem in SDF or MOL2 format.

-

Energy Minimization: Convert the structure to PDBQT format using AutoDock Tools. This process involves adding Gasteiger charges and merging non-polar hydrogens. The ligand's rotatable bonds are also defined to allow for flexibility during docking.

Protein Preparation

-

Retrieval and Cleaning: Download the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5IKR) from the Protein Data Bank. Remove water molecules, co-crystallized ligands, and any other heteroatoms from the PDB file.

-

Preparation for Docking: Using AutoDock Tools, add polar hydrogens and assign Kollman charges to the protein structure. Save the prepared protein in PDBQT format.

Grid Box Generation

-

Defining the Binding Site: Identify the active site of the protein. This can be determined from the location of the co-crystallized ligand in the original PDB file or through literature research.

-

Grid Parameter File: Use AutoGrid (part of the AutoDock suite) to generate a grid box that encompasses the identified active site. The grid box defines the three-dimensional space where the docking algorithm will search for favorable binding poses of the ligand. A typical grid size is 60 x 60 x 60 Å with a spacing of 0.375 Å.

Molecular Docking Simulation

-

Configuration: Prepare a configuration file for AutoDock Vina, specifying the file paths for the prepared protein (receptor) and ligand, the coordinates of the center of the grid box, and the dimensions of the grid box.

-

Execution: Run the AutoDock Vina executable from the command line, providing the configuration file as input. Vina will perform the docking simulation, exploring different conformations of the ligand within the defined grid box and calculating the binding affinity for each pose.

Analysis of Results

-

Binding Affinity: The primary output from AutoDock Vina is a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). The pose with the most negative binding energy is considered the most favorable.

-

Visualization: Use molecular visualization software like Discovery Studio Visualizer or PyMOL to analyze the protein-ligand interactions of the best-ranked pose. This involves identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between this compound and the amino acid residues in the active site of the protein target.

Visualizations

Signaling Pathway

Caption: PI3K/Akt signaling pathway with potential inhibition by this compound.

Experimental Workflow

Caption: Workflow for in silico molecular docking of this compound.

Logical Relationship

Caption: Logical flow from compound to predicted biological activity via in silico docking.

References

- 1. Molecular docking analysis of known flavonoids as duel COX-2 inhibitors in the context of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Natural Compounds in Flavonoids for Their Potential Inhibition of Cancer Therapeutic Target MEK1 Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of some flavonoids for inhibitory mechanism against cancer target phosphatidylinositol 3-kinase (PI3K) using computational tool - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The protective activity of natural flavonoids against osteoarthritis by targeting NF-κB signaling pathway [frontiersin.org]

Methodological & Application

Application Notes and Protocols: Assessing the Cytotoxicity of 7-O-Methyldihydrowogonin in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-O-Methyldihydrowogonin is a flavonoid compound that has garnered interest for its potential anticancer properties. Flavonoids, a broad class of plant-derived polyphenolic compounds, are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antiproliferative effects. Preliminary studies suggest that this compound may induce cytotoxicity in various cancer cell lines, making it a candidate for further investigation as a potential therapeutic agent.

These application notes provide a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines. The described methodologies cover the determination of cell viability, membrane integrity, and the induction of apoptosis. Furthermore, potential signaling pathways involved in the mechanism of action of this compound are discussed and visualized.

Data Presentation

The quantitative data obtained from the following experimental protocols can be summarized for clear comparison.

| Cancer Cell Line | Assay | Parameter | This compound Concentration | Result |

| e.g., MCF-7 | MTT | IC₅₀ (µM) | Range (e.g., 1-100 µM) | Value ± SD |

| e.g., MCF-7 | LDH | % Cytotoxicity | Specific Conc. (e.g., 25, 50, 100 µM) | % ± SD |

| e.g., MCF-7 | Apoptosis | % Early Apoptotic Cells | Specific Conc. (e.g., 25, 50, 100 µM) | % ± SD |

| e.g., MCF-7 | Apoptosis | % Late Apoptotic/Necrotic Cells | Specific Conc. (e.g., 25, 50, 100 µM) | % ± SD |

| e.g., A549 | MTT | IC₅₀ (µM) | Range (e.g., 1-100 µM) | Value ± SD |

| e.g., A549 | LDH | % Cytotoxicity | Specific Conc. (e.g., 25, 50, 100 µM) | % ± SD |

| e.g., A549 | Apoptosis | % Early Apoptotic Cells | Specific Conc. (e.g., 25, 50, 100 µM) | % ± SD |

| e.g., A549 | Apoptosis | % Late Apoptotic/Necrotic Cells | Specific Conc. (e.g., 25, 50, 100 µM) | % ± SD |

Experimental Workflow

Figure 1: Experimental workflow for assessing the cytotoxicity of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

-

Solubilization: Dissolve this compound powder in sterile dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-100 mM). Ensure complete dissolution by vortexing.

-

Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C to -80°C. Avoid repeated freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Cell Culture and Seeding

-

Cell Lines: Select appropriate cancer cell lines for the study (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.).

-

Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO₂.

-

Seeding: Once the cells reach 70-80% confluency, detach them using trypsin-EDTA, neutralize with complete medium, and centrifuge. Resuspend the cell pellet in fresh medium and perform a cell count. Seed the cells into 96-well flat-bottom plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[1][2]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]

-

Treatment: After overnight incubation, carefully remove the medium from the wells and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1][2][3]

-

Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes, protected from light.[3]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[1][3]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.[6][7]

-

Treatment: Treat the cells in a 96-well plate with various concentrations of this compound as described for the MTT assay. Include control wells for:

-

Untreated cells (spontaneous LDH release)

-

Vehicle control

-

Maximum LDH release (cells treated with a lysis buffer)

-

Medium background control (no cells)

-

-

Incubation: Incubate the plate for the desired time points.

-

Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[6]

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.[8]

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]

-

Absorbance Measurement: Add a stop solution if required by the kit and measure the absorbance at the recommended wavelength (e.g., 490 nm) with a reference wavelength (e.g., 680 nm).[6][8]

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the assay kit manufacturer, which typically normalizes the LDH release from treated cells to the spontaneous and maximum release controls.

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

-

Treatment: Seed cells in 6-well or 12-well plates and treat with selected concentrations of this compound (e.g., concentrations around the IC₅₀ value) for a specified duration.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium. Combine all cells from each treatment condition.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation.[11]

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC (or another fluorochrome) and PI to the cell suspension according to the manufacturer's protocol.[12]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12]

-

Flow Cytometry Analysis: Add additional binding buffer to each sample and analyze immediately by flow cytometry.[12] Differentiate cell populations based on their fluorescence:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (less common).

-

-

Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.

Potential Signaling Pathways

Flavonoids are known to exert their anticancer effects by modulating various intracellular signaling pathways that control cell proliferation, survival, and apoptosis.[13] While the specific pathways affected by this compound require experimental validation, the following are key pathways commonly implicated in the action of similar compounds.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer.[14] Inhibition of this pathway can lead to decreased cell growth and induction of apoptosis.

Figure 2: Potential inhibition of the PI3K/Akt pathway by this compound.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that transmits extracellular signals to regulate cell proliferation, differentiation, and survival.[12][13] Its dysregulation is a common feature of many cancers.

Figure 3: Potential modulation of the MAPK/ERK pathway by this compound.

NF-κB Signaling Pathway

The NF-κB pathway plays a key role in inflammation, immunity, and cell survival.[9] Its constitutive activation in cancer cells promotes proliferation and prevents apoptosis.

Figure 4: Potential inhibition of the NF-κB pathway by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. cdn-links.lww.com [cdn-links.lww.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. NF-κB - Wikipedia [en.wikipedia.org]

- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 13. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the Bioactivity of 7-O-Methyldihydrowogonin

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methyldihydrowogonin is a flavonoid compound that holds potential for therapeutic applications due to its structural similarity to other bioactive flavonoids. This document provides detailed protocols for cell-based assays to characterize the cytotoxic, pro-apoptotic, and anti-inflammatory activities of this compound. The provided methodologies and data presentation formats are designed to facilitate the evaluation of this compound's bioactivity in a clear and reproducible manner.

I. Assessment of Cytotoxic Activity

A fundamental step in evaluating the bioactivity of a new compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Table 1: Cytotoxicity of this compound in various cancer cell lines.

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | 35.5 |

| A549 | Lung Carcinoma | 48 | 52.8 |

| HepG2 | Hepatocellular Carcinoma | 48 | 41.2 |

| U-87 MG | Glioblastoma | 48 | 65.1 |

Note: The IC50 values presented are hypothetical examples based on typical flavonoid activities and should be determined experimentally.

Experimental Protocol: MTT Assay for Cell Viability

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7, A549, HepG2, U-87 MG)

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization Solution

-

96-well plates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding:

-

Culture cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plates for 48 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plates for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plates for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[1][2]

-

Experimental Workflow: MTT Assay

II. Assessment of Pro-Apoptotic Activity

Flavonoids are known to induce apoptosis in cancer cells. The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method for detecting the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Table 2: Induction of Apoptosis by this compound in MCF-7 Cells.

| Treatment | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) |

| Vehicle Control | - | 1.0 |

| This compound | 25 | 2.5 |

| This compound | 50 | 4.8 |

| This compound | 100 | 7.2 |

| Staurosporine (Positive Control) | 1 | 10.5 |

Note: The data presented are hypothetical and for illustrative purposes. Experimental results will vary.

Experimental Protocol: Caspase-Glo® 3/7 Assay

Materials:

-

This compound

-

MCF-7 cells (or other relevant cell line)

-

Caspase-Glo® 3/7 Assay System (Promega)

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed MCF-7 cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells per well in 80 µL of medium.

-

Incubate for 24 hours.

-

Treat cells with varying concentrations of this compound (e.g., 25, 50, 100 µM) and a positive control (e.g., 1 µM Staurosporine). Include a vehicle control.

-

Incubate for 24 hours.

-

-

Assay Procedure:

-

Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gently shaking the plate for 30 seconds.

-

Incubate the plate at room temperature for 1 to 2 hours, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a luminometer.

-

Calculate the fold change in caspase-3/7 activity relative to the vehicle control.

-

Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition by Flavonoids

Many flavonoids exert their pro-apoptotic effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell survival and proliferation.

III. Assessment of Anti-Inflammatory Activity

Flavonoids often possess anti-inflammatory properties. The production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages is a key indicator of inflammation. The Griess assay can be used to measure nitrite, a stable product of NO.

Table 3: Inhibition of Nitric Oxide Production by this compound in LPS-stimulated RAW 264.7 Macrophages.

| Treatment | Concentration (µM) | NO Production (% of LPS Control) |

| Untreated Control | - | 5 |

| LPS (1 µg/mL) | - | 100 |

| LPS + this compound | 10 | 75 |

| LPS + this compound | 25 | 48 |

| LPS + this compound | 50 | 22 |

Note: Data are hypothetical and for illustrative purposes.

Experimental Protocol: Griess Assay for Nitric Oxide

Materials:

-

This compound

-

RAW 264.7 murine macrophage cell line

-

Lipopolysaccharide (LPS)

-

Griess Reagent System (Promega or equivalent)

-

96-well plates

Procedure:

-

Cell Seeding and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well.

-

Incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include untreated and LPS-only controls.

-

-

Griess Assay:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of the Sulfanilamide solution (from the Griess Reagent System) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of the NED solution to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 540 nm.

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples and express the results as a percentage of the LPS-only control.

-

Signaling Pathway: NF-κB Pathway Inhibition by Flavonoids

The anti-inflammatory effects of many flavonoids are mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.

Disclaimer

The experimental protocols and data presented in these application notes are for guidance and illustrative purposes. Researchers should optimize these protocols for their specific experimental conditions and cell lines. All laboratory work should be conducted in accordance with standard safety procedures.

References

Application of 7-O-Methyldihydrowogonin in Anti-inflammatory Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methyldihydrowogonin, a derivative of the natural flavonoid wogonin, is a promising compound for anti-inflammatory research. Wogonin, isolated from the root of Scutellaria baicalensis, has demonstrated significant anti-inflammatory properties. As a methylated and dihydrogenated analog, this compound is being investigated for potentially improved bioavailability and efficacy. These application notes provide a comprehensive overview of the use of this compound and its parent compound, wogonin, in established in vitro and in vivo anti-inflammatory models. The protocols and data presented herein are based on published research and are intended to guide researchers in their study of this compound's anti-inflammatory potential.

Mechanism of Action

The anti-inflammatory effects of wogonin and its derivatives are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response. These include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. By inhibiting these pathways, these compounds can effectively reduce the production of pro-inflammatory mediators. Furthermore, recent studies have highlighted the role of wogonin in inhibiting the NLRP3 inflammasome, a multiprotein complex crucial for the activation of inflammatory caspases and the maturation of pro-inflammatory cytokines like IL-1β.

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory activity of wogonin, the parent compound of this compound. This data provides a strong rationale for investigating this compound in similar models.

Table 1: In Vitro Anti-inflammatory Activity of Wogonin

| Model System | Inflammatory Stimulus | Measured Parameter | IC50 Value | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | 17 µM - 31 µM | [1][2] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) Production | 0.3 µM | [2] |

| RBL-2H3 Mast Cells | Antigen | TNF-α Production | 0.101 µg/ml | |

| RBL-2H3 Mast Cells | Antigen | IL-6 Production | 0.19 µg/ml |

Table 2: In Vivo Anti-inflammatory Activity of Wogonin

| Animal Model | Condition | Dosage | Observed Effects | Reference |

| Rat | Middle Cerebral Artery Occlusion (MCAO) | 20 mg/kg (intraperitoneal) | Reduced infarct size, attenuated brain edema, improved neurological deficits, reduced inflammatory cytokines (TNF-α, IL-1β, IL-6) | [3] |

Experimental Protocols

In Vitro Model: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

This protocol details the investigation of the anti-inflammatory effects of a test compound, such as this compound, on murine macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (or Wogonin as a reference)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent for Nitric Oxide (NO) measurement

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

96-well and 24-well cell culture plates

-

MTT reagent for cell viability assay

Procedure:

-